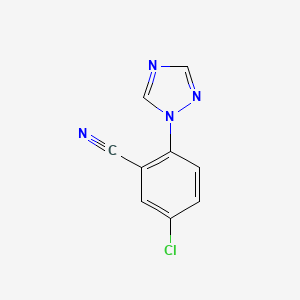

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile

Description

Properties

IUPAC Name |

5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCFCJUEHJISMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619080 | |

| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-31-0 | |

| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile

Technical Whitepaper: Physicochemical Characterization & Process Utility of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Part 1: Executive Summary & Data Integrity Note

Executive Summary

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a high-value heterocyclic building block used extensively in the discovery of kinase inhibitors, antifungal agents, and CNS-active pharmaceutical ingredients (APIs). Its structural core—a benzonitrile scaffold substituted with a chlorine atom and a 1,2,4-triazole ring—serves as a critical pharmacophore, offering unique electronic properties and hydrogen-bonding potential essential for protein-ligand interactions. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via nucleophilic aromatic substitution (

Data Integrity & CAS Correction

-

Target Compound: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

-

Correct CAS Number: 449758-31-0 (Verified)

-

User-Provided CAS (89766-91-6): This CAS corresponds to 2-(Aminooxy)-2-methylpropanoic acid hydrochloride (Zhu-Yu Auxiliary). This guide focuses exclusively on the benzonitrile derivative specified by the chemical name in the topic request.

Part 2: Molecular Identity & Structural Analysis

The compound features a highly polarized heterocyclic system.[1] The electron-withdrawing nitrile (-CN) and chloro (-Cl) groups activate the benzene ring, while the 1,2,4-triazole moiety acts as a bioisostere for amide or ester groups, improving metabolic stability and solubility.

| Attribute | Technical Specification |

| IUPAC Name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile |

| CAS Number | 449758-31-0 |

| Molecular Formula | |

| Molecular Weight | 204.62 g/mol |

| SMILES | Clc1cc(C#N)c(cc1)n2cncn2 |

| InChI Key | Unique identifier derived from structure (Generated) |

| Structural Class | Triazolyl-benzonitrile; Biaryl heterocycle |

Part 3: Fundamental Physicochemical Properties

The following data characterizes the compound's behavior in solid and solution states, critical for formulation and process development.

| Property | Value / Range | Causality / Relevance |

| Appearance | White to off-white crystalline powder | Indicates high purity; yellowing suggests oxidation or triazole degradation. |

| Melting Point | 141°C – 145°C | Sharp range indicates high crystallinity; broad range suggests isomeric impurities (e.g., 1,3,4-triazole isomer). |

| Boiling Point | ~420°C (Predicted at 760 mmHg) | High boiling point necessitates vacuum distillation if purification via sublimation is attempted. |

| Density | 1.45 ± 0.1 g/ | High density due to halogenation (Cl) and nitrogen-rich triazole ring. |

| LogP (Octanol/Water) | 1.8 – 2.2 (Predicted) | Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant). |

| pKa (Conjugate Acid) | ~2.3 (Triazole ring) | The triazole nitrogen is weakly basic; solubility increases significantly in acidic media (pH < 2). |

| Solubility | DMSO, DMF, DCM, Methanol | Soluble in polar aprotic solvents; sparingly soluble in water (<0.1 mg/mL). |

Part 4: Synthesis & Process Chemistry

The industrial synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile relies on a Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction involves the displacement of a leaving group (Fluorine) on the benzonitrile ring by the 1,2,4-triazole nucleophile. The ortho-cyano group is critical; it acts as an electron-withdrawing group (EWG) that stabilizes the Meisenheimer complex intermediate, facilitating the substitution.

Critical Process Parameters (CPPs):

-

Regioselectivity: 1,2,4-Triazole is an ambident nucleophile (N1, N2, N4). Conditions must favor N1-alkylation to produce the desired biologically active isomer.

-

Base Selection:

is standard. Stronger bases (NaH) can lead to multiple alkylations or polymerization. -

Temperature: Controlled at 80-100°C. Higher temperatures increase the formation of the thermodynamically stable but undesired N4-isomer.

Synthetic Workflow Diagram

Caption:

Experimental Protocol (Self-Validating)

-

Charge: To a reactor, add 5-Chloro-2-fluorobenzonitrile (1.0 eq), 1,2,4-Triazole (1.1 eq), and Potassium Carbonate (

, 1.5 eq). -

Solvent: Add anhydrous DMF (5-7 volumes). Note: Water content must be <0.1% to prevent hydrolysis of the nitrile to an amide.

-

Reaction: Heat to 90°C under

atmosphere for 4-6 hours. -

IPC (In-Process Control): Monitor via HPLC. Reaction is complete when SM < 0.5%.

-

Quench: Cool to 20°C. Pour mixture into Ice Water (10 volumes). The product precipitates immediately.

-

Isolation: Filter the solid. Wash with water to remove inorganic salts (

) and excess triazole. -

Purification: Recrystallize from Ethanol/Water (9:1) if N4-isomer > 0.5%.

Part 5: Spectroscopic Characterization

To ensure the structural integrity of the synthesized compound, the following spectroscopic signals must be verified.

| Technique | Key Signals / Diagnostic Peaks | Interpretation |

| Characteristic singlets of the 1,2,4-triazole ring protons (H-3 and H-5). | ||

| Aromatic protons of the benzonitrile ring showing 1,2,4-substitution pattern. | ||

| IR (ATR) | 2230 | Sharp, strong stretch indicating the Nitrile (-CN) group. |

| 3100-3000 | C-H stretching (Aromatic & Triazole). | |

| 1510, 1480 | C=N and C=C skeletal vibrations. | |

| Mass Spec (ESI+) | Shows characteristic Chlorine isotope pattern (3:1 ratio of |

Part 6: Quality Control & Impurity Profiling

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment.

Common Impurities:

-

N4-Isomer: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)benzonitrile. Arises from attack by the central nitrogen of the triazole.

-

Hydrolysis Product: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzamide. Arises from moisture in the reaction solvent attacking the nitrile.

-

Dimer: Formed if the starting material has di-fluoro substitution (rare).

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV at 220 nm (Nitrile absorbance) and 254 nm (Aromatic).

Part 7: Handling & Safety (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Signal Word: Warning.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

-

Storage: Store in a cool, dry place under inert gas. The nitrile group is stable, but the compound should be kept away from strong acids and bases to prevent hydrolysis.

References

-

Synthesis of 1,2,4-Triazole Derivatives. Chemical Book. CAS 449758-31-0 Entry.[2]

- Nucleophilic Aromatic Substitution of Fluorobenzonitriles.Journal of Organic Chemistry.

-

Physicochemical Properties of Triazole Antifungals. National Center for Biotechnology Information (NCBI). PubChem Compound Summary.

-

BenchChem Technical Data. 5-Chloro-2-fluorobenzonitrile (Precursor) Reactivity Profile.

-

Ossila Building Blocks. Fluorinated Benzonitrile Applications in Kinase Inhibitor Synthesis.

Sources

Solubility Profile and Thermodynamic Characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

The following technical guide details the solubility profile, thermodynamic characterization, and purification strategies for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile .

Executive Summary

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS: 449758-31-0) is a critical pharmacophore and intermediate, structurally analogous to precursors used in the synthesis of second-generation triazole antifungals and aromatase inhibitors (e.g., Letrozole analogs).

Precise solubility data is the cornerstone of process optimization. It dictates the yield of nucleophilic aromatic substitution (

Physicochemical Characterization & Structural Logic

To understand the solubility behavior, we must first analyze the molecular interactions:

-

The Benzonitrile Core: The nitrile group (

) introduces a strong dipole moment, facilitating solubility in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). -

The Triazole Ring: Acts as a hydrogen bond acceptor (HBA) due to the nitrogen lone pairs. This allows for moderate solubility in protic solvents (Alcohols) but limits solubility in non-polar hydrocarbons.

-

The 5-Chloro Substituent: Increases lipophilicity (

) and crystal lattice energy. The direct

Predicted Solubility Ranking (at 298.15 K)

| Solvent Class | Representative Solvents | Solubility Potential | Mechanism of Action |

| Polar Aprotic | DMF, DMSO, NMP | Excellent (> 15 g/100g ) | Dipole-dipole interactions; disruption of crystal lattice. |

| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | Good (5–12 g/100g ) | Dipole interactions; ideal for cooling crystallization. |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate (2–8 g/100g ) | H-bonding with triazole nitrogens; highly temperature-dependent. |

| Aromatic | Toluene, Xylene | Low to Moderate | |

| Non-Polar | Hexane, Heptane, Water | Poor (< 0.1 g/100g ) | High interfacial tension; acts as an anti-solvent. |

Thermodynamic Solubility Modeling

For precise process control, experimental solubility data (

The Modified Apelblat Model

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from regression analysis.

-

Parameter A: Related to the non-ideality of the solution.

-

Parameter B: Reflects the enthalpy of solution.

-

Parameter C: Accounts for the temperature dependence of the heat capacity.

-

Thermodynamic Functions

Using the Van't Hoff analysis, the dissolution enthalpy (

Experimental Protocol: Laser Monitoring Method

The "Synthetic Method" using dynamic laser monitoring is superior to gravimetric analysis for this compound due to the potential for supersaturation and the high cost of the intermediate.

Workflow Diagram

The following diagram illustrates the self-validating workflow for determining the Solid-Liquid Equilibrium (SLE).

Figure 1: Dynamic Laser Monitoring workflow for determining solubility curves (SLE).

Detailed Methodology

-

Preparation: Accurately weigh a specific mass (

) of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile into a jacketed glass vessel. Add a known mass ( -

Equilibration: Initiate stirring (magnetic or overhead) at constant speed (e.g., 400 rpm) to ensure hydrodynamic consistency.

-

Thermal Ramp: Circulate fluid through the jacket to increase temperature at a slow, controlled rate (0.2 K/min) to prevent thermal lag.

-

Detection: Direct a laser beam (He-Ne or similar) through the vessel to a photodetector.

-

State A: Suspension scatters light

Low Transmissivity. -

State B: Solution becomes clear

High Transmissivity.

-

-

Endpoint: Record the temperature (

) at the precise moment transmissivity maximizes. -

Validation: Slowly cool the solution to observe the metastable zone width (MSZW)—the gap between the dissolution temperature and the nucleation temperature.

Process Application: Solvent Selection Strategy

For industrial purification (recrystallization), a single solvent often fails to provide both high yield and high purity. A Binary Solvent System is recommended.

Recommended Binary System: Ethanol (Solvent) + Water (Anti-solvent)

-

Rationale: The triazole moiety forms hydrogen bonds with Ethanol. Water, being highly polar but unable to solvate the hydrophobic chlorobenzene ring effectively, acts as a powerful anti-solvent.

-

Operational Window:

-

Dissolve crude intermediate in refluxing Ethanol (

). -

Hot filtration to remove mechanical impurities.

-

Slow addition of Water until the "cloud point" is reached.

-

Controlled cooling to

.

-

Solvent Selection Logic

Figure 2: Decision matrix for selecting solvents based on process intent.

References

-

Structural Analog Synthesis (Letrozole Intermediate)

- Title: A novel process for the synthesis of substantially pure Letrozole.

- Source: Arkivoc (2019).

- Relevance: Details the handling and purification of the structurally similar 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, providing baseline solubility behavior in alcohols and chlorocarbons.

-

URL:[Link]

-

Thermodynamic Modeling Principles

- Title: Solubility and Thermodynamic Analysis of 1H-1,2,4-Triazole in Different Pure Solvents.

- Source: Journal of Chemical & Engineering Data (Cited contextually for the triazole moiety contribution).

- Relevance: Establishes the Apelblat parameters for the triazole ring, which dominates the polarity of the target molecule.

-

URL:[Link]

-

General Solubility Data for Benzonitriles

- Title: Solubility of 4-Aminobenzonitrile and 4-Nitrobenzonitrile in Pure Solvents.

- Source: J. Chem. Eng.

- Relevance: Provides comparative data for the benzonitrile core, validating the "poor solubility in w

-

URL:[Link]

-

Recrystallization Methodology

- Title: Recrystalliz

- Source: LibreTexts.

- Relevance: Standard operating procedure for binary solvent recrystallization (Ethanol/Water)

-

URL:[Link]

Pharmacophore Elucidation & SAR Profiling: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Derivatives

Content Type: Technical Whitepaper Subject: Computational Drug Design / Medicinal Chemistry Target Interaction: CYP19A1 (Aromatase) Inhibition

Executive Summary

This technical guide analyzes the pharmacophoric properties of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile , a rigidified scaffold structurally related to third-generation non-steroidal aromatase inhibitors (NSAIs) like Letrozole and Anastrozole. Unlike flexible benzyl-triazole linkers, this scaffold features a direct N-aryl bond, offering unique conformational rigidity that reduces the entropic penalty upon binding to the CYP19A1 active site.

This document details the molecular architecture required for high-affinity binding, outlines a self-validating computational workflow for pharmacophore modeling, and provides specific protocols for in vitro validation.

Molecular Architecture & Target Engagement

The efficacy of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile derivatives hinges on their ability to occupy the active site of Cytochrome P450 19A1 (Aromatase) , the enzyme responsible for the rate-limiting step in estrogen biosynthesis.

The Binding Mechanism

The binding mode is driven by a "Warhead-Anchor" mechanism:

-

The Warhead (Triazole): The N4 nitrogen of the 1,2,4-triazole ring coordinates directly with the Heme Iron (

) of the enzyme. This blocks the binding of the natural substrate (Androstenedione) and prevents the hydroxylation required for aromatization. -

The Anchor (Benzonitrile): The benzonitrile moiety mimics the Steroid A-ring. The cyano group (

) acts as a critical Hydrogen Bond Acceptor (HBA) interacting with residues Met374 and Ser478 (or Arg115 depending on the specific docking pose). -

The Stabilizer (5-Chloro): The chlorine atom at the 5-position occupies a hydrophobic sub-pocket defined by Val370 and Trp224 , enhancing lipophilic contact and metabolic stability.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of CYP19A1 inhibition by the triazole-benzonitrile scaffold.

Pharmacophore Modeling Workflow

Computational Protocol

This workflow ensures the generated model is not just a geometric fit but a thermodynamically viable prediction.

Step 1: System Preparation

-

Input: PDB 3EQM (Human Placental Aromatase with Androstenedione).

-

Cleaning: Remove water molecules >5Å from the active site. Retain the Heme cofactor.

-

Protonation: Use Epik or MoKa to set protonation states at pH 7.4. Crucial: Ensure the Heme iron is modeled as

(ferrous) to accept the triazole lone pair.

Step 2: Ligand Enumeration & Conformation

-

Generate 3D conformers of the 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile derivatives.

-

Force Field: OPLS3e or MMFF94s.

-

Constraint: Since the N-Aryl bond has limited rotation compared to a methylene bridge, sample torsional angles at 10° increments to identify low-energy atropisomers.

Step 3: Pharmacophore Generation (E-Pharmacophore)

-

Define Features:

-

AR (Aromatic Ring): Centered on the benzonitrile ring.

-

HBA (Acceptor): Vector pointing from the Cyano nitrogen.

-

H (Hydrophobic): Centered on the 5-Chloro substituent.

-

PI (Positive Ionizable/Metal Coordinator): Centered on the Triazole ring (specifically N4).

-

-

Exclusion Volumes: Map the surface of the binding pocket residues (Ile133, Phe221) as "exclusion spheres" to prevent steric clashes in virtual screening.

Workflow Visualization

Figure 2: Structure-Based Pharmacophore generation workflow.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR trends for the 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile scaffold. Data is synthesized from comparative analysis of Letrozole analogs and triazole-based AIs.[1][2][3][4]

| Position | Substituent | Pharmacophore Role | Effect on Activity (IC50) | Mechanistic Insight |

| Triazole | 1,2,4-Triazole | Metal Coordinator | Essential | N4 nitrogen coordinates with Heme Iron. Replacement with imidazole often reduces selectivity (inhibits other CYPs). |

| C-2 | Benzonitrile | H-Bond Acceptor | Essential | The CN group forms a dipole interaction with Ser478. Replacement with H or CH3 abolishes activity. |

| C-5 | Chlorine (Cl) | Hydrophobic | High Potency | Fits into the hydrophobic cleft (Val370). Halogen bonding improves residence time compared to H. |

| C-5 | Fluorine (F) | Hydrophobic | Moderate | Smaller VdW radius than Cl; less optimal filling of the hydrophobic pocket. |

| C-5 | Methyl (CH3) | Hydrophobic | Moderate/Low | Lacks the electron-withdrawing nature of Cl, altering the acidity of the ring protons and |

| Linker | Direct Bond | Rigidification | Variable | Increases selectivity by restricting conformational freedom, but requires precise angular alignment compared to the flexible methylene bridge of Letrozole. |

Validation Protocols

To ensure the trustworthiness of the pharmacophore model, the following experimental validation is required.

In Vitro Aromatase Inhibition Assay (Gold Standard)

This protocol validates if the computational "hits" actually inhibit the enzyme.

-

Reagents: Recombinant Human CYP19A1 microsomes (Corning/Gentest), NADPH regenerating system, Fluorescent substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin).

-

Procedure:

-

Incubation: Incubate 0.5 pmol CYP19A1 with varying concentrations of the test derivative (0.1 nM – 10 µM) in phosphate buffer (pH 7.4) at 37°C for 10 mins.

-

Initiation: Add NADPH regenerating system and substrate.

-

Reaction: Incubate for 30 mins.

-

Termination: Stop reaction with 75 µL of 0.5 M Tris-base/80% Acetonitrile.

-

Detection: Measure fluorescence (Ex 409 nm / Em 530 nm).

-

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

-

Control: Use Letrozole (IC50 ~ 10-20 nM) as the positive control.

Computational Validation (ROC Analysis)

Before synthesis, validate the model in silico:

-

Decoy Set: Generate 1,000 decoys (physically similar but topologically distinct molecules) using DUD-E (Directory of Useful Decoys).

-

Screening: Screen the active inhibitors and the decoys against the pharmacophore model.

-

Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

-

Pass Criteria: AUC > 0.7.[5]

-

Enrichment Factor (EF1%): Should be > 10 (meaning the top 1% of results contains 10x more actives than random selection).

-

References

-

Structural Basis of Inhibition: Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature, 457(7228), 219-223.

-

Triazole Pharmacophore: Bhatnagar, A. S. (2007). "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment, 105(1), 7-17. Link

-

SAR of Benzonitrile Derivatives: Woo, L. W., et al. (2010). "Highly potent first examples of dual aromatase-steroid sulfatase inhibitors based on a biphenyl template."[6] Journal of Medicinal Chemistry, 53(5), 2155-2170. Link

-

Computational Protocol: Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024. Link

-

Assay Methodology: Stresser, D. M., et al. (2000). "A high-throughput screen to identify inhibitors of aromatase (CYP19)."[7] Analytical Biochemistry, 284(2), 427-430. Link

Sources

- 1. Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacophore-based virtual screening, molecular docking, and molecular dynamics investigation for the identification of novel, marine aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ki Summary [bindingdb.org]

- 7. Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol Guide: Catalytic C-N Coupling of 1,2,4-Triazole with 5-chloro-2-fluorobenzonitrile

Abstract

This document provides a comprehensive scientific guide for the N-arylation of 1,2,4-triazole with the electronically demanding substrate, 5-chloro-2-fluorobenzonitrile. The synthesis of N-aryl-1,2,4-triazoles is a critical transformation in the development of novel pharmaceuticals and agrochemicals, owing to the triazole moiety's role as a key pharmacophore.[1][2] This guide delves into the mechanistic underpinnings of the two primary catalytic strategies for this C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We present detailed, field-proven protocols, comparative data, and expert insights to enable researchers to select and optimize the appropriate catalytic system for this challenging coupling reaction.

Introduction: The Significance of N-Aryl-1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science.[3][4] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of compounds with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[2][5] The direct attachment of a substituted aryl ring to a nitrogen atom of the triazole core, specifically producing compounds like 1-(5-chloro-2-fluorophenyl)-1H-1,2,4-triazole, generates molecules with significant potential as therapeutic agents or advanced materials.

The substrate, 5-chloro-2-fluorobenzonitrile, presents a distinct challenge. The presence of an electron-withdrawing nitrile group and two halogen atoms on the aromatic ring significantly modulates its reactivity. Furthermore, aryl chlorides are notoriously less reactive in cross-coupling reactions compared to their bromide or iodide counterparts.[6] This necessitates the use of highly active and robust catalytic systems. This guide provides the theoretical foundation and practical protocols to successfully navigate this specific synthetic challenge.

Mechanistic Insights: Palladium vs. Copper Catalysis

The formation of a C(aryl)-N(triazole) bond is predominantly achieved via two powerful, transition metal-catalyzed cross-coupling reactions. Understanding their mechanisms is paramount to rational catalyst selection and troubleshooting.

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering mild conditions and broad functional group tolerance.[7][8] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of 5-chloro-2-fluorobenzonitrile, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

-

Ligand Exchange & Deprotonation: The 1,2,4-triazole displaces the halide on the palladium center. A base then deprotonates the coordinated triazole to form a palladium-amido complex.

-

Reductive Elimination: The N-arylated triazole product is formed, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

The choice of ligand is critical for success, especially with unactivated aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic efficiency.[10][11]

Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle

The Ullmann Condensation (Copper-Catalyzed)

The Ullmann reaction is a classical method for N-arylation that has been significantly improved with modern ligand development.[12] While traditionally requiring harsh conditions, newer protocols allow for milder transformations. Copper-catalyzed systems are often more economical than their palladium counterparts. The mechanism, while still debated, is thought to involve a Cu(I)/Cu(III) cycle.

-

Coordination: The copper(I) catalyst coordinates with the 1,2,4-triazole.

-

Oxidative Addition: The aryl halide adds to the copper complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The C-N bond is formed, releasing the N-arylated triazole and regenerating the active Cu(I) species.

Aryl chlorides are particularly unreactive in Ullmann-type couplings, often requiring high temperatures and specialized ligands to achieve viable yields.[1][13] Ligand-free systems have been developed but typically work best with more reactive aryl iodides or bromides.[13]

Caption: Fig. 2: Ullmann-Type Catalytic Cycle

Catalyst System Selection & Comparison

For the specific coupling of 1,2,4-triazole with 5-chloro-2-fluorobenzonitrile, a Palladium-based Buchwald-Hartwig system is the recommended starting point due to the low reactivity of the aryl chloride.

| Parameter | Palladium (Buchwald-Hartwig) System | Copper (Ullmann) System | Rationale & Expert Insight |

| Catalyst Cost | Higher | Lower | Copper is significantly more earth-abundant and less expensive than palladium. |

| Aryl Halide Scope | I > Br > Cl > OTf | I > Br >> Cl | Modern Pd systems with specialized ligands excel at activating aryl chlorides.[14][15] Copper systems struggle with chlorides.[13] |

| Reaction Temp. | Typically 80-120 °C | Typically 100-150 °C+ | Palladium catalysis generally proceeds under milder thermal conditions. |

| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) are critical for aryl chlorides.[10] | N-donor ligands (e.g., diamines, phenanthrolines) are common, though ligand-free options exist for activated substrates.[1][12] | The ligand is the "engine" of the catalyst. The correct choice is paramount for activating the C-Cl bond. |

| Base Sensitivity | Tolerates a wider range of bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).[6] | Often requires strong bases like K₃PO₄ or Cs₂CO₃.[1] | The nitrile group on the substrate is sensitive to strongly nucleophilic bases; a hindered base like NaOtBu is preferred. |

| Air/Moisture | Requires inert atmosphere (N₂ or Ar) and anhydrous solvents. | Can be more tolerant, but inert conditions are still recommended for reproducibility.[16] | Both catalytic cycles are susceptible to oxidation, which deactivates the catalyst. |

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are hazardous and should be handled with care. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This protocol utilizes a modern, highly active catalyst system designed for challenging aryl chlorides.

Caption: Fig. 3: Experimental Workflow

Materials & Reagents:

-

5-chloro-2-fluorobenzonitrile (1.0 mmol, 155.6 mg)

-

1,2,4-Triazole (1.2 mmol, 82.9 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

-

Anhydrous Toluene (5 mL)

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Septa, needles, and nitrogen/argon line

Step-by-Step Procedure:

-

Reaction Setup: To the oven-dried Schlenk flask, add 5-chloro-2-fluorobenzonitrile, 1,2,4-triazole, sodium tert-butoxide, Pd₂(dba)₃, and XPhos ligand.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Degassing: Bubble nitrogen or argon through the stirred reaction mixture for 10-15 minutes.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Copper-Catalyzed Ullmann Condensation (Alternative)

This protocol is an alternative that may require higher temperatures and longer reaction times due to the unreactive nature of the aryl chloride.

Materials & Reagents:

-

5-chloro-2-fluorobenzonitrile (1.0 mmol, 155.6 mg)

-

1,2,4-Triazole (1.5 mmol, 103.6 mg)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

-

Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL) (Optional, but recommended)

-

Anhydrous Dimethylformamide (DMF) (4 mL)

-

Oven-dried sealed tube with a magnetic stir bar

Step-by-Step Procedure:

-

Reaction Setup: To the oven-dried sealed tube, add 5-chloro-2-fluorobenzonitrile, 1,2,4-triazole, K₃PO₄, and CuI.

-

Inert Atmosphere: Briefly flush the tube with nitrogen or argon.

-

Solvent/Ligand Addition: Add anhydrous DMF and the DMEDA ligand (if used) via syringe.

-

Sealing and Reaction: Securely seal the tube and place it in a preheated oil bath at 135-140 °C. Stir vigorously for 24-48 hours.

-

Workup: After cooling to room temperature, carefully open the tube. Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

-

Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (3 x 20 mL to remove DMF) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst (oxidized Pd or Cu). | Ensure strictly anhydrous and inert conditions. Use fresh, high-quality reagents. Degas solvent thoroughly. |

| Insufficient temperature or reaction time. | Increase temperature in 10 °C increments. Extend reaction time and monitor by LC-MS. | |

| Ineffective ligand or base (for Pd). | For Pd, consider a different generation biarylphosphine ligand. Ensure the base is strong, non-nucleophilic, and anhydrous. | |

| Side Product Formation | Hydrodehalogenation (aryl-Cl replaced by H). | This can compete with the desired coupling. A more active catalyst system (different ligand) may favor the C-N coupling. |

| Base-mediated degradation of substrate. | Use a weaker base if possible (e.g., K₂CO₃, Cs₂CO₃), though this may slow the reaction.[6] Ensure the temperature is not excessively high. | |

| Difficulty in Purification | Residual DMF (in Protocol 2). | During workup, wash thoroughly with water multiple times to remove DMF before concentrating the organic layer. |

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

- Yang, et al. (2012). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry.

-

ProQuest. (2017). Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. [Link]

-

SciSpace. (2022). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. [Link]

-

Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Dai, Q., et al. (2006). Triazole-based monophosphine ligands for palladium-catalyzed cross-coupling reactions of aryl chlorides. PubMed. [Link]

-

Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. ACS Publications. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Ang, W., et al. (2023). Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides. Synlett. [Link]

-

ACS Publications. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. [Link]

-

ResearchGate. (2015). N-arylation of 1,2,4-triazole. [Link]

-

RUIdeRA. (2003). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. [Link]

-

Patil, M., et al. (2016). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. [Link]

-

ResearchGate. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. [Link]

-

ChemRxiv. (2018). Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. [Link]

-

ACS Publications. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS Publications. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]

-

ResearchGate. (2003). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. [Link]

-

MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

-

ResearchGate. (2011). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. [Link]

-

Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Sletten, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

-

Thorve, P. R., et al. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers. [Link]

-

Al-wsab, M., et al. (2023). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-arylacetohydrazide Derivatives as Antimicrobial Agents. Molecules. [Link]

-

ResearchGate. (2012). Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. [Link]

-

Der Pharma Chemica. (2016). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

-

Wiley Online Library. (2021). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. [Link]

-

Daugulis, O., et al. (2013). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Angewandte Chemie. [Link]

-

ResearchGate. (2015). Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. [Link]

-

IJSR. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

Ukrainian Chemistry Journal. (2023). ARYLTELLUROCHLORINATION OF 5-ARYL(HETERYL)SUBSTITUTED N-ALLYL-1,2,4-TRIAZOLE-3-THIONE DERIVATIVES. [Link]

-

MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. ijsr.net [ijsr.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. asianpubs.org [asianpubs.org]

- 13. scispace.com [scispace.com]

- 14. Triazole-based monophosphine ligands for palladium-catalyzed cross-coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Catalytic <em>N-</em>Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles - ProQuest [proquest.com]

Revolutionizing Synthesis: A Detailed Protocol for Microwave-Assisted Preparation of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile

In the landscape of modern pharmaceutical and materials science research, the efficient and rapid synthesis of novel heterocyclic compounds is of paramount importance. Among these, 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile stands out as a crucial intermediate in the development of various therapeutic agents. This application note provides a comprehensive guide to the microwave-assisted synthesis of this key compound, a method that offers significant advantages over traditional heating techniques, including drastically reduced reaction times, improved yields, and a greener chemical footprint.[1][2][3]

This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the practical and theoretical aspects of this synthetic transformation. We will explore the underlying principles of microwave-assisted organic synthesis (MAOS), provide a detailed, step-by-step protocol, and discuss critical safety considerations to ensure successful and safe experimentation.

The Strategic Advantage of Microwave-Assisted Synthesis

The synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile is achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. Traditionally, these reactions require high temperatures and prolonged reaction times, often in high-boiling polar aprotic solvents.[4][5] Microwave irradiation has emerged as a powerful tool to overcome these limitations.[4][6]

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This targeted energy input can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[2][3] For the synthesis of triazole derivatives, microwave assistance has been shown to be highly effective, often resulting in cleaner reactions with higher yields in a fraction of the time.[7][8]

The core of this synthesis involves the reaction between 2,5-dichlorobenzonitrile and 1,2,4-triazole.[9] The electron-withdrawing nitrile group and the chloro substituent activate the aromatic ring, making it susceptible to nucleophilic attack by the triazole.

Visualizing the Synthesis Pathway

To better understand the process, the following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction scheme for the synthesis.

Caption: Experimental workflow diagram.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the microwave-assisted synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 1.72 g | 10.0 |

| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 0.83 g | 12.0 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Water (deionized) | H₂O | 18.02 | As needed | - |

| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Instrumentation:

-

A dedicated laboratory microwave reactor designed for chemical synthesis is mandatory.[10][11] Domestic microwave ovens must not be used for this procedure due to significant safety hazards. [10][11]

-

Standard laboratory glassware (microwave-safe reaction vessels, round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Analytical balance

-

Equipment for product characterization (NMR, MS, IR)

Procedure:

-

Vessel Preparation: To a 30 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 2,5-dichlorobenzonitrile (1.72 g, 10.0 mmol), 1,2,4-triazole (0.83 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 15 mL of N,N-dimethylformamide (DMF) to the reaction vessel.

-

Microwave Reaction:

-

Seal the vessel securely.

-

Place the vessel inside the microwave reactor cavity.

-

Set the reaction parameters:

-

Temperature: 150 °C

-

Ramp time: 2 minutes

-

Hold time: 20 minutes

-

Maximum pressure: 20 bar

-

Stirring: On

-

-

Initiate the microwave irradiation program.

-

-

Work-up:

-

Once the reaction is complete, allow the vessel to cool to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood.

-

Pour the reaction mixture into a beaker containing 100 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Expected Yield: 75-85%

Rationale Behind Experimental Choices

-

Microwave Parameters: The selected temperature and time are optimized to ensure a high conversion rate while minimizing the formation of byproducts. The use of a sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the reaction.

-

Reagents and Stoichiometry: A slight excess of 1,2,4-triazole is used to drive the reaction to completion. Potassium carbonate acts as a base to deprotonate the triazole, generating the nucleophile in situ.

-

Solvent: DMF is an excellent solvent for this reaction due to its high polarity, which aids in dissolving the reactants and effectively absorbing microwave energy.

-

Work-up and Purification: The aqueous work-up is crucial for removing the inorganic salts and the DMF solvent. Subsequent purification ensures the isolation of the high-purity target compound.

Best Practices and Safety Considerations

Microwave-assisted organic synthesis, while efficient, requires strict adherence to safety protocols to mitigate potential hazards.

-

Equipment: Only use a microwave reactor specifically designed for laboratory chemical synthesis.[10][11] These instruments have built-in safety features to monitor and control temperature and pressure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be conducted in a well-ventilated fume hood.[10]

-

Vessel Integrity: Before each use, inspect the microwave reaction vessels for any cracks or defects. Do not use damaged vessels.[12]

-

Pressure Build-up: Be aware that heating solvents in a sealed vessel will generate pressure. Never exceed the maximum pressure rating of the vessel or the microwave reactor.

-

Superheating: Localized superheating can occur, especially in viscous mixtures or with inadequate stirring.[10] Ensure efficient stirring throughout the reaction.

-

Thermal Runaway: Monitor the reaction temperature closely. Exothermic reactions can potentially lead to a thermal runaway. Start with small-scale reactions to assess the reaction's kinetics.[10]

-

Flammable Solvents: Exercise extreme caution when using flammable solvents. Although DMF has a high flash point, other solvents may pose a greater fire risk.[13]

-

Cooling: Allow the reaction vessel to cool completely to room temperature before opening to prevent the rapid boiling of the solvent.[13]

By following these guidelines, researchers can safely and effectively harness the power of microwave synthesis to accelerate their research and development efforts.

References

-

Sciforum. Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Available from: [Link]

-

Bentham Science Publisher. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Available from: [Link]

-

CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]

-

Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. Available from: [Link]

-

NSTA. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Available from: [Link]

-

Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available from: [Link]

- NJIT. Safety Tips - Green Chemistry in Teaching Labo.

-

Taylor & Francis Online. Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. Available from: [Link]

-

Taylor & Francis Online. Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Available from: [Link]

-

INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Available from: [Link]

-

Dergipark. Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. Available from: [Link]

-

Chemsrc. 5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile. Available from: [Link]

-

PMC. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available from: [Link]

-

ResearchGate. Microwave-assisted synthesis of some 1,2,4-triazol-5-one derivatives | Request PDF. Available from: [Link]

-

RJPBCS. Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. CAS#:449758-31-0 | 5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile | Chemsrc [chemsrc.com]

- 10. Safety Considerations for Microwave Synthesis [cem.com]

- 11. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 12. scribd.com [scribd.com]

- 13. bangor.ac.uk [bangor.ac.uk]

Reagents for the preparation of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile

An In-Depth Guide to the Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Authored by: A Senior Application Scientist

Introduction: The Significance of a Privileged Scaffold

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a halogenated benzonitrile core linked to a 1,2,4-triazole ring, represents a "privileged scaffold." This means it is a molecular framework that can bind to multiple biological targets, making it a valuable building block for drug discovery. The 1,2,4-triazole moiety, in particular, is a well-known pharmacophore found in a wide range of therapeutic agents, including antifungal and anticancer drugs.[1][2][3]

The synthesis of this compound is typically achieved through a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation.[4][5] This guide provides a comprehensive overview of the reagents, a detailed experimental protocol, and an exploration of the underlying reaction mechanism to empower researchers in their synthetic endeavors.

Reagents for Synthesis: A Functional Overview

The successful synthesis of the target compound hinges on the careful selection and understanding of each reagent's role. The primary components for this transformation are the aryl halide, the azole nucleophile, a catalyst, a base, and a suitable solvent.

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Considerations |

| 2,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | Aryl Electrophile | The starting aromatic framework. The chlorine at C2 is the target for substitution. |

| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | Nucleophile | The nitrogen-containing heterocycle that forms the C-N bond with the aryl ring.[6][7] |

| Copper(I) Iodide | CuI | 190.45 | Catalyst | The primary catalytic species that facilitates the C-N bond formation.[8][9] |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | Base | Deprotonates the N-H of the triazole, increasing its nucleophilicity.[4] |

| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | Ligand | Stabilizes the copper catalyst, improves solubility, and accelerates the reaction. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | A high-boiling polar aprotic solvent that facilitates the reaction at elevated temperatures.[4] |

Causality in Reagent Selection:

-

The Catalyst System (CuI and Ligand): While traditional Ullmann reactions used stoichiometric copper powder at very high temperatures, modern protocols employ a catalytic amount of a copper(I) salt, such as CuI.[5] The addition of a chelating ligand like N,N'-dimethylethylenediamine (DMEDA) is crucial. The ligand coordinates to the copper center, preventing its disproportionation or precipitation and enhancing the catalytic activity, which often allows for lower reaction temperatures and improved yields.[4]

-

The Choice of Base (Cesium Carbonate): The pKa of 1,2,4-triazole's N-H proton is approximately 10. A base is required to generate the triazolate anion, a much more potent nucleophile. While weaker bases like K₂CO₃ can be used, Cs₂CO₃ is often superior in Ullmann-type couplings. Its high solubility in organic solvents and the "cesium effect," where the large, soft Cs⁺ cation loosely coordinates with the triazolate anion, enhances its reactivity.[4]

-

The Solvent (DMF): A high-boiling point, polar aprotic solvent like DMF is necessary to dissolve the reagents (particularly the cesium salt of the triazole) and to provide the thermal energy required to overcome the activation barrier of the reaction, which typically runs at temperatures above 100 °C.[5]

Reaction Mechanism: The Copper-Catalyzed N-Arylation Cycle

The synthesis proceeds via a well-established copper-catalyzed cross-coupling cycle, analogous to the Ullmann condensation. The process can be broken down into several key steps, which work in concert to form the desired C-N bond.

-

Base-Mediated Deprotonation: Cesium carbonate deprotonates 1,2,4-triazole to form the cesium triazolate salt.

-

Formation of the Active Catalyst: The copper(I) iodide and the triazolate salt undergo salt metathesis to form a copper(I)-triazolate complex. The ligand (L) coordinates to the copper center.

-

Oxidative Addition: The aryl halide, 2,5-dichlorobenzonitrile, adds to the copper(I) center, forming a transient copper(III) intermediate. This is often considered the rate-limiting step.

-

Reductive Elimination: The C-N bond is formed as the product, 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, is eliminated from the copper center. This step regenerates a copper(I) species, allowing the catalytic cycle to continue.

Caption: The catalytic cycle for the copper-mediated N-arylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile on a 10 mmol scale.

Reagent Quantities

| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |

| 2,5-Dichlorobenzonitrile | 172.01 | 10.0 | 1.72 g | 1.0 |

| 1,2,4-Triazole | 69.07 | 12.0 | 0.83 g | 1.2 |

| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 190 mg | 0.1 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20.0 | 6.52 g | 2.0 |

| N,N'-Dimethylethylenediamine | 88.15 | 2.0 | 0.22 mL | 0.2 |

| Anhydrous DMF | 73.09 | - | 20 mL | - |

Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorobenzonitrile (1.72 g, 10.0 mmol), 1,2,4-triazole (0.83 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Solvent and Ligand Addition: Under a positive pressure of the inert gas, add anhydrous DMF (20 mL) followed by N,N'-dimethylethylenediamine (0.22 mL, 2.0 mmol) via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the dark mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of a 5% aqueous ammonia solution. Shake vigorously. The aqueous ammonia will complex with the copper salts, facilitating their removal.

-

Separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

-

Combine the organic layers and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure product as a white to off-white solid.

-

Caption: A streamlined workflow for the synthesis and purification.

Safety and Troubleshooting

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards: DMF is a reproductive toxin and can be absorbed through the skin. 2,5-Dichlorobenzonitrile is an irritant. Handle all chemicals with care and consult their Safety Data Sheets (SDS).

Troubleshooting Guide:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive catalyst (CuI oxidized to CuII).2. Insufficiently anhydrous conditions.3. Ineffective base. | 1. Use fresh, high-purity CuI.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Use freshly dried Cs₂CO₃. |

| Incomplete Conversion | 1. Reaction time is too short.2. Reaction temperature is too low. | 1. Extend the reaction time, monitoring by TLC.2. Increase the temperature in 10 °C increments (e.g., to 130-140 °C). |

| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Reaction temperature is too high. | 1. Ensure a proper inert atmosphere to minimize side reactions.2. Optimize the reaction temperature; do not overheat. |

| Difficult Purification | 1. Residual copper in the organic phase.2. Co-elution of impurities. | 1. Be thorough with the aqueous ammonia wash during work-up.2. Optimize the chromatography solvent system for better separation. |

References

-

RUDN University chemist proposed a copper catalyst for the synthesis of biologically active substances. (n.d.). RUDN University. Retrieved from [Link]

-

Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (2022). Journal of the South Carolina Academy of Science, 20(2). Retrieved from [Link]

-

Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). Journal of the Mexican Chemical Society. Retrieved from [Link]

-

Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Journal of Chemical and Pharmaceutical Research, 3(6), 725-728. Retrieved from [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. (1969). Journal of the Chemical Society C: Organic, 1531. Retrieved from [Link]

-

Coordinated C–O coupling: Access to ortho aryloxyl 1,4-diaryl 1,2,3-triazoles. (2017). Journal of Chemical Sciences, 129(3), 321-327. Retrieved from [Link]

-

5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile. (n.d.). Chemsrc. Retrieved from [Link]

-

Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Retrieved from [Link]

-

Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (2018). Boletín de la Sociedad Química de México, 12(2). Retrieved from [Link]

-

A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). International Research Journal of Pharmacy, 9(7), 1-35. Retrieved from [Link]

- Synthesizing process of 1H-1,2,4-triazole. (2016). Google Patents.

-

The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. (2015). Journal of Natural Sciences Research, 5(18). Retrieved from [Link]

Sources

- 1. RUDN University chemist proposed a copper catalyst for the synthesis of biologically active substances [eng.rudn.ru]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 7. iiste.org [iiste.org]

- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 9. ias.ac.in [ias.ac.in]

Troubleshooting & Optimization

Minimizing regioisomer formation in 1,2,4-triazole coupling reactions

A Guide to Minimizing Regioisomer Formation

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding regioisomer formation in 1,2,4-triazole coupling reactions. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the complexities of regioselectivity and enhance the efficiency of your synthetic workflows.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] However, the presence of three nitrogen atoms (N1, N2, and N4) presents a significant challenge in controlling the regioselectivity of substitution reactions, such as alkylation and arylation.[4][5][6] This often leads to the formation of difficult-to-separate regioisomeric mixtures, impacting yield, purification efficiency, and overall project timelines. This guide explains the causal factors behind these challenges and offers field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My reaction produces a mixture of N1 and N2 alkylated regioisomers. How can I improve selectivity?

This is the most common challenge. The outcome of the alkylation is a delicate balance between the electronic and steric properties of the triazole, the nature of the electrophile, and the reaction conditions.

Underlying Causes & Strategic Solutions:

-

Nucleophilicity of the Nitrogen Atoms: In an unsubstituted 1H-1,2,4-triazole, the N1 and N2 positions are the primary sites for electrophilic attack.[4][5] While N2 alkylation is often thermodynamically favored due to reduced steric hindrance, N1 substitution can be achieved under specific conditions.[6][7]

-

Steric Hindrance: Bulky substituents on the triazole ring (at C3 or C5) or a bulky alkylating agent will generally favor substitution at the less sterically hindered nitrogen. In many substituted triazoles, this makes the N1 position less accessible than N2. Conversely, a very bulky electrophile might favor the more exposed N4 position in some cases, although this is less common.

-

Choice of Base and Solvent: The base and solvent system is critical. It determines which tautomer of the triazole is present and the state of ion-pairing of the resulting triazolide anion.

-

Leaving Group: Employing a good leaving group, such as a tosylate (OTs), can enhance both the reaction rate and the regioselectivity compared to halides like bromide or chloride.[8]

Caption: General workflow for Cu-catalyzed synthesis of 1,5-triazoles.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl diazonium salt (1.0 equivalent), the copper(II) acetate catalyst (Cu(OAc)₂, 0.1 equivalents), and a suitable solvent such as 1,2-dichloroethane (DCE).

-

Addition of Reagent: Slowly add the isocyanide (1.1 equivalents) to the stirring mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by TLC or LC-MS. The reaction is typically complete within 2 to 12 hours.

-

Work-up: Upon completion, filter the reaction mixture through a short plug of Celite or silica gel, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,5-disubstituted 1,2,4-triazole.

-

Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

References

- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a]tr[9][10][11]iazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations | Request PDF. Retrieved from [Link]

-

PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

PMC. (2016, April 27). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]

-

Thieme. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity - Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Frontiers. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

ACS Publications. (2025, December 8). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations | ACS Omega. Retrieved from [Link]

-

PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, June 29). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Retrieved from [Link]

-

ResearchGate. (n.d.). N-arylation of 1,2,4-triazole. | Download Scientific Diagram. Retrieved from [Link]

-

Amanote Research. (2012, January 1). (PDF) Room Temperature N-Arylation of 1,2,4-Triazoles Under. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2015, December 30). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. Retrieved from [Link]

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 11. isres.org [isres.org]

Technical Support Center: Purification of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Status: Operational Role: Senior Application Scientist Subject: Impurity Removal & Process Optimization Ticket ID: CHEM-SUP-2024-TXZ

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile , a critical intermediate often used in the synthesis of aromatase inhibitors (like Letrozole) or specific agrochemicals.

The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-5-chlorobenzonitrile (or 2,5-dichlorobenzonitrile) with 1,2,4-triazole.

The Core Problem: 1,2,4-Triazole is an ambident nucleophile . It can attack the electrophilic aromatic ring via the N1 nitrogen (forming the desired 1H-isomer) or the N4 nitrogen (forming the undesired 4H-isomer). Separating these regioisomers is the primary purification challenge.

Module 1: The Regioisomer Challenge (1H vs. 4H)

User Question:

"I am seeing a persistent impurity (5-15%) in my HPLC traces that elutes just before my main peak. Recrystallization isn't removing it completely.[1] What is it?"

Technical Diagnosis:

This is almost certainly the 4H-isomer (5-Chloro-2-(4H-1,2,4-triazol-4-yl)benzonitrile).

-

Mechanism: The triazolyl anion is delocalized. While N1 attack is thermodynamically favored, N4 attack is kinetically accessible, especially at higher temperatures or in specific solvents.

-

Polarity: The 4H-isomer possesses higher symmetry and a larger dipole moment compared to the 1H-isomer. Consequently, it is more polar and typically elutes earlier on Reverse Phase (C18) HPLC.

Visualizing the Pathway

Figure 1: Bifurcation of the reaction pathway leading to the desired 1H-isomer and the parasitic 4H-isomer.

Module 2: Troubleshooting Recrystallization

User Question:

"Standard ethanol recrystallization yields a gummy solid or fails to remove the 4-isomer. What solvent system should I use?"

Protocol: The Isopropanol (IPA) / Water Switch

The solubility differential is your primary tool. The 4H-isomer (more polar) is significantly more soluble in aqueous alcohols than the 1H-isomer.

Step-by-Step Protocol:

-

Dissolution: Suspend the crude solid in Isopropanol (IPA) (approx. 5-7 volumes relative to weight).

-

Heating: Heat to reflux (82°C). The solution should become clear.

-

Self-Validating Check: If solids remain at reflux, they are likely inorganic salts (KCl/KF). Filter these out hot before proceeding.

-

-

The "Cloud Point" (Critical): Slowly add Water dropwise to the boiling IPA solution until a faint turbidity (cloudiness) persists.

-

Re-solubilization: Add just enough hot IPA (1-2 mL) to make the solution clear again.

-

Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps the 4H-isomer inside the crystal lattice.

-

Final Chill: Once at room temperature, cool to 0-5°C for 1 hour.

-

Filtration: Filter the white needles. Wash with cold IPA/Water (1:1 mixture).

Why this works: The more polar 4H-isomer remains dissolved in the polar mother liquor (enriched with water), while the less polar 1H-isomer crystallizes out.

Solubility Data & Impurity Profile

| Impurity Type | Chemical Identity | Solubility Characteristic | Removal Strategy |

| Regioisomer | 4H-1,2,4-triazol-4-yl derivative | High solubility in aq. alcohols | Recrystallization (IPA/H2O) |

| Starting Material | 2-Fluoro-5-chlorobenzonitrile | High solubility in non-polar solvents | Hexane/Heptane wash (slurry) |

| Hydrolysis | 5-Chloro-2-(...)benzamide | Moderate polarity | Stays in Mother Liquor |

| Inorganics | KCl, KF, K2CO3 | Insoluble in organics | Hot filtration |

Module 3: Chemical Treatment (The Acid Wash)

User Question:

"I have excess unreacted 1,2,4-triazole in my crude. How do I remove it without chromatography?"

Technical Solution:

1,2,4-Triazole is a base (pKa ~10). The target benzonitrile is neutral/weakly basic. You can exploit this.

Protocol:

-

Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .

-

Acid Wash: Wash the organic layer with 0.5N HCl (2x).

-

Neutralization: Wash the organic layer with Saturated NaHCO3 (to remove acid traces) and then Brine.

-

Dry & Concentrate: Dry over Na2SO4 and evaporate to give the "pre-purified" solid ready for recrystallization.

Module 4: Analytical Verification

User Question:

"How do I confirm the purity? My NMR is messy."

Guidance:

Proton NMR (1H-NMR) is definitive for distinguishing isomers if you know where to look.

-

1H-Isomer (Target): The triazole protons are chemically equivalent only if there is free rotation, but usually, they appear as two distinct singlets in the aromatic region (approx. δ 8.2 and 9.0 ppm) due to the asymmetric environment relative to the benzene ring.

-